molecular formula C8H3Cl2F3O2 B3161604 2,5-dichloro-3-(trifluoromethyl)benzoic Acid CAS No. 871254-76-1

2,5-dichloro-3-(trifluoromethyl)benzoic Acid

Cat. No.: B3161604
CAS No.: 871254-76-1
M. Wt: 259.01 g/mol
InChI Key: UMULTOMXQAIPCP-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-3-(trifluoromethyl)benzoic acid typically involves the chlorination of 3-(trifluoromethyl)benzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. One common method includes the nitration of 2,5-dichlorotoluene followed by reduction and subsequent trifluoromethylation. The final step involves the oxidation of the intermediate to form the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding derivatives, such as aldehydes or ketones.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and catalysts such as palladium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of substituted benzoic acid derivatives.

    Reduction: Formation of 2,5-dichloro-3-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 2,5-dichloro-3-(trifluoromethyl)benzaldehyde or this compound derivatives.

Scientific Research Applications

2,5-Dichloro-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals, including herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 2,5-dichloro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, leading to the inhibition of key enzymes or pathways. For example, in agrochemical applications, it may inhibit enzymes involved in plant growth or pest metabolism, resulting in the desired herbicidal or pesticidal effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and targets.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 2,5-Dichlorobenzoic acid
  • 2,4-Dichloro-3,5-difluorobenzoic acid

Comparison: 2,5-Dichloro-3-(trifluoromethyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to 3-(trifluoromethyl)benzoic acid, the additional chlorine atoms enhance its reactivity and potential for substitution reactions. In contrast to 2,5-dichlorobenzoic acid, the trifluoromethyl group increases its lipophilicity and potential biological activity. The combination of these substituents makes this compound a valuable compound for various applications.

Properties

IUPAC Name

2,5-dichloro-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMULTOMXQAIPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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